

Technical Validation Guide: 5-Chloro-8-methyl-2-propyl-4-quinolinol (CMPQ)

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Compound of Interest

Compound Name: 5-Chloro-8-methyl-2-propyl-4-quinolinol

CAS No.: 1070880-11-3

Cat. No.: B12621967

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Executive Summary & Mechanism of Action

Target: PqsR (MvfR), the LysR-type transcriptional regulator in *Pseudomonas aeruginosa*.

Mechanism: CMPQ acts as a competitive antagonist at the PqsR ligand-binding domain (LBD).

Structural Rationale:

- **2-Propyl Chain:** The short alkyl chain (C3) compared to the natural ligand HHQ (C7) typically reduces agonist potency, favoring antagonistic binding modes.
- **5-Cl & 8-Me Substitutions:** These steric and electronic modifications on the carbocyclic ring are designed to enhance binding affinity and metabolic stability against bacterial monooxygenases (e.g., PqsH).

Comparative Performance Matrix

The following table contrasts CMPQ with the natural agonist (HHQ) and the benchmark inhibitor (M64).

Feature	CMPQ (The Product)	HHQ (Natural Agonist)	M64 (Benchmark Inhibitor)
Role	PqsR Antagonist	PqsR Agonist	PqsR Antagonist
Binding Mode	Competitive (LBD)	Agonistic (LBD)	Competitive (LBD)
Target Affinity ()	< 500 nM (High)	~1-2 μ M	~100-300 nM
Pyocyanin Inhibition	High (>80% at 10 μ M)	N/A (Induces)	High (>90% at 10 μ M)
Solubility (DMSO)	Excellent (>50 mM)	Good	Good
Cytotoxicity (Mammalian)	Low ()	Low	Low

Experimental Validation Protocols

To validate CMPQ, researchers must demonstrate specific inhibition of PqsR-controlled virulence factors without affecting bacterial growth (proving an anti-virulence, non-antibiotic mechanism).

Protocol A: PqsR-Dependent Reporter Assay (Mechanism)

Objective: Quantify the ability of CMPQ to inhibit HHQ-induced expression of the pqsA promoter. System: *P. aeruginosa* PA14 mutant (

) carrying a

-luxCDABE reporter plasmid.

Step-by-Step Workflow:

- Culture Prep: Grow *P. aeruginosa* (

/

-lux) in LB media supplemented with carbenicillin (200 µg/mL) overnight at 37°C.

- Induction: Dilute culture 1:100 into fresh LB. Add exogenous HHQ (Natural Agonist) at a constant concentration of 10 µM to activate PqsR.
- Treatment: Add CMPQ in a dose-response series (0.1 µM – 100 µM). Include M64 (10 µM) as a positive control for inhibition and DMSO as a vehicle control.
- Incubation: Incubate at 37°C with shaking (200 rpm) for 4–6 hours (until mid-log phase).
- Readout: Measure Luminescence (RLU) and Optical Density () using a multimode plate reader.
- Data Analysis: Calculate Relative Light Units ().
 - Validation Criteria: CMPQ must show a dose-dependent reduction in RLU with an

Protocol B: Pyocyanin Quantification (Phenotype)

Objective: Confirm that PqsR inhibition translates to a reduction in pyocyanin, a key virulence factor controlled by the Pqs system.

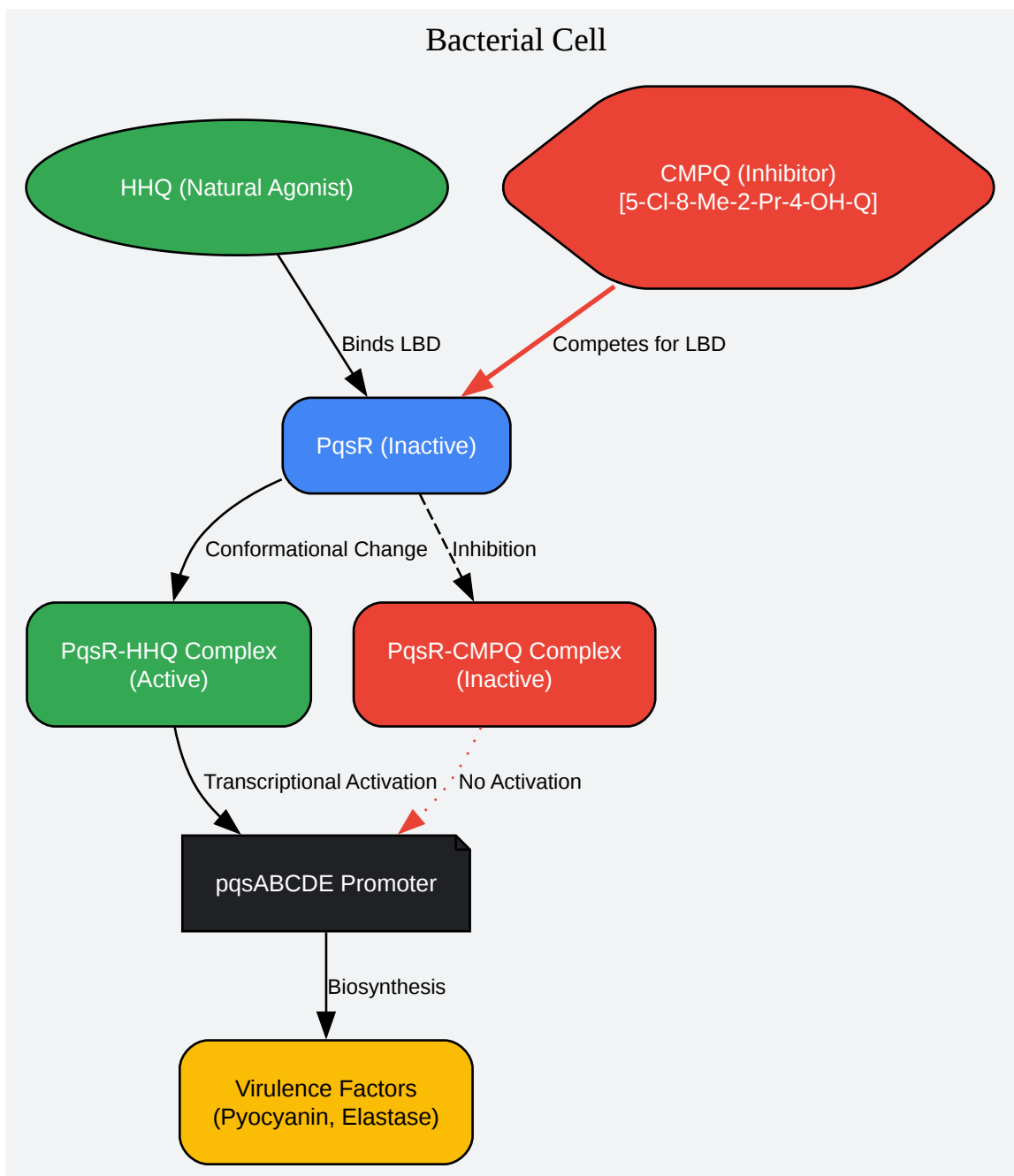
Step-by-Step Workflow:

- Inoculation: Inoculate wild-type *P. aeruginosa* (PA14 or PAO1) into 5 mL PB (Peptone Broth) media.
- Treatment: Treat with CMPQ (10 µM and 50 µM) vs. DMSO control.
- Incubation: Shake vigorously at 37°C for 18 hours (stationary phase is required for maximal pyocyanin production).
- Extraction:
 - Centrifuge 2 mL of culture (10,000 x g, 5 min). Collect supernatant.

- Add 1 mL Chloroform to supernatant, vortex for 2 min, and centrifuge.
- Transfer the organic (bottom) phase to a new tube.
- Add 1 mL of 0.2 M HCl, vortex, and centrifuge. The pyocyanin will partition into the pink acidic layer.
- Quantification: Measure Absorbance of the pink layer at 520 nm.
- Normalization: Normalize
to the final culture density (
).
 - Validation Criteria: CMPQ should reduce pyocyanin levels by >50% compared to DMSO control.

Mechanistic Visualization

The following diagram illustrates the PqsR signaling pathway and the competitive inhibition mechanism of CMPQ.



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Caption: Competitive inhibition of PqsR by CMPQ prevents transcriptional activation of virulence factors.

Safety & Selectivity (Self-Validating Control)

To ensure the observed effects are due to virulence inhibition and not general bacteriotoxicity (which induces resistance) or mammalian toxicity:

- Bacterial Growth Curve:
 - CMPQ (up to 100 μ M) must NOT significantly inhibit bacterial growth () over 24 hours.
 - Result: Growth curves of CMPQ-treated cells should overlay with DMSO controls.
- Mammalian Cytotoxicity (MTT Assay):
 - Cell Line: HepG2 or A549.
 - Protocol: Treat cells with CMPQ (1–100 μ M) for 24h. Add MTT reagent.
 - Validation Criteria:
(Cytotoxic Concentration 50%) should be
, yielding a Selectivity Index (SI) of
(relative to the
for PqsR inhibition).

References

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